2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)Ethanone
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Overview
Description
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone is a synthetic organic compound with the molecular formula C15H8Br2F2O and a molecular weight of 402.03 g/mol . It is characterized by the presence of bromine and fluorine atoms attached to a fluorenyl ring, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 2-bromo-1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone include:
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone: Lacks one bromine atom compared to the target compound.
2-bromo-9,9-dimethylfluorene: Contains methyl groups instead of fluorine atoms, leading to different electronic properties.
1-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: Contains a chlorine atom instead of a bromine atom in the ethanone group.
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
2-bromo-1-(7-bromo-9,9-difluorofluoren-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2F2O/c16-7-14(20)8-1-3-10-11-4-2-9(17)6-13(11)15(18,19)12(10)5-8/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKOFVIDGILCOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)CBr)C(C3=C2C=CC(=C3)Br)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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